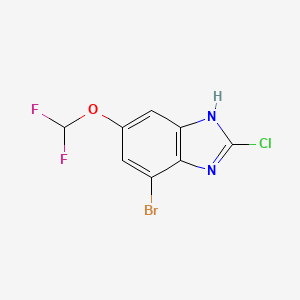
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole is a heterocyclic aromatic compound that contains bromine, chlorine, and difluoromethoxy substituents on a benzimidazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: Introduction of a nitro group to the benzimidazole ring.
Halogenation: Substitution of hydrogen atoms with bromine and chlorine atoms.
Methoxylation: Introduction of the difluoromethoxy group using appropriate reagents such as difluoromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The bromine atom can participate in palladium-catalyzed coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or chlorine gas.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Material Science: The compound is utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chloro-6-(trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of difluoromethoxy.
4-Bromo-2,6-difluoroaniline: Contains bromine and fluorine substituents but lacks the difluoromethoxy group.
4-Bromo-2-chloro-6-fluorobenzoic acid: Similar halogenation pattern but with a carboxylic acid group.
Uniqueness
4-Bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole is unique due to the presence of the difluoromethoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific properties.
Propiedades
Fórmula molecular |
C8H4BrClF2N2O |
|---|---|
Peso molecular |
297.48 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-6-(difluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H4BrClF2N2O/c9-4-1-3(15-8(11)12)2-5-6(4)14-7(10)13-5/h1-2,8H,(H,13,14) |
Clave InChI |
ZCPQFFGQTIQEAN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1NC(=N2)Cl)Br)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



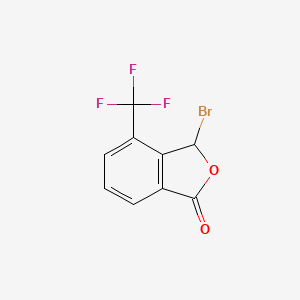


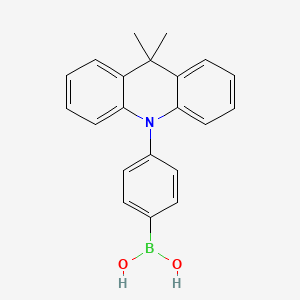
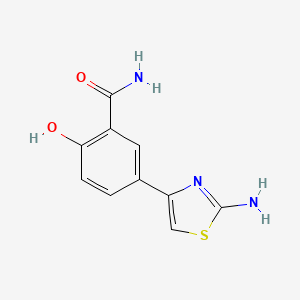

![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12859657.png)


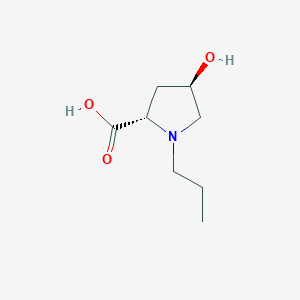
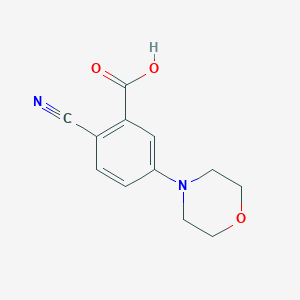

![2-(Chloromethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12859704.png)
